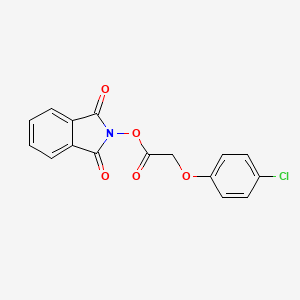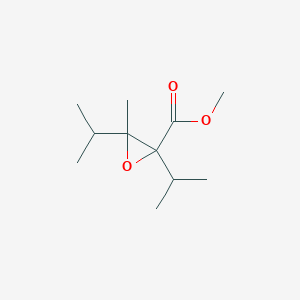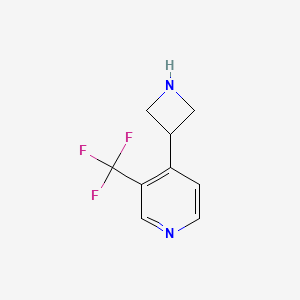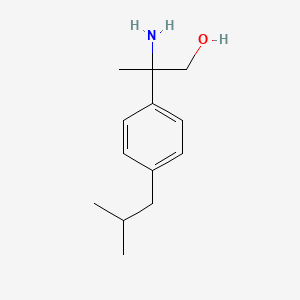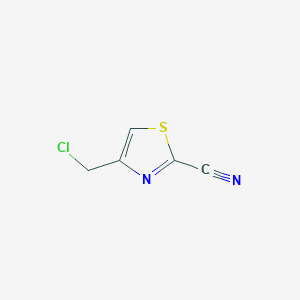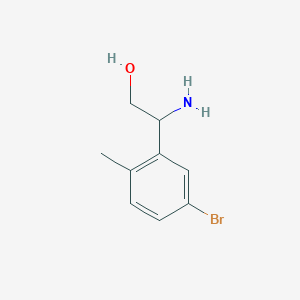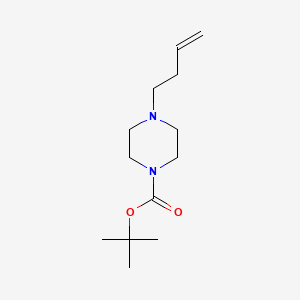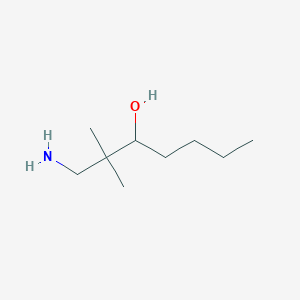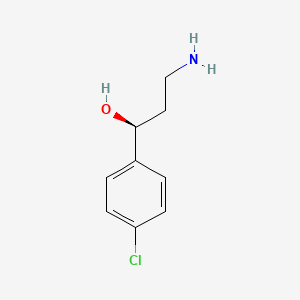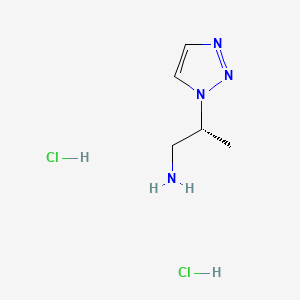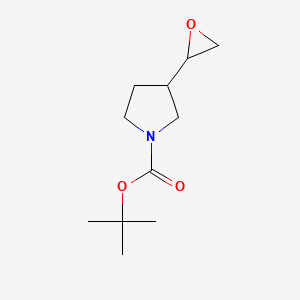
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine is a compound that features a tert-butoxycarbonyl (Boc) protecting group and an epoxyethyl group attached to a pyrrolidine ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for introducing the Boc group is through the reaction of pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The epoxyethyl group can be introduced via epoxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of flow microreactor systems, which have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The epoxyethyl group can be oxidized to form diols.
Reduction: The epoxy ring can be reduced to form alcohols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the epoxy ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules.
Medicine: Could be explored for drug development due to its unique structural features.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine involves its reactivity due to the presence of the Boc protecting group and the epoxyethyl group. The Boc group can be removed under acidic conditions, revealing the reactive amine group. The epoxyethyl group can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1-t-Butoxycarbonyl-3-pyrrolidinecarboxylic acid: Similar in structure but lacks the epoxyethyl group.
tert-Butoxycarbonyl-protected amino acids: Share the Boc protecting group but differ in the rest of the structure.
Uniqueness
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine is unique due to the combination of the Boc protecting group and the epoxyethyl group, which provides distinct reactivity and versatility in synthetic applications.
Propiedades
Número CAS |
114214-72-1 |
|---|---|
Fórmula molecular |
C11H19NO3 |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
tert-butyl 3-(oxiran-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-5-4-8(6-12)9-7-14-9/h8-9H,4-7H2,1-3H3 |
Clave InChI |
KIGMWLYFCCZZGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



